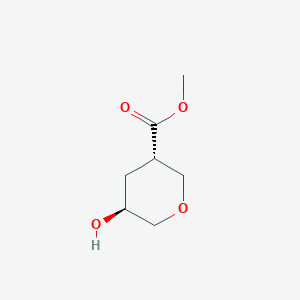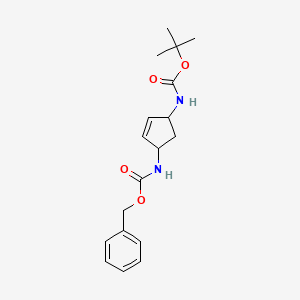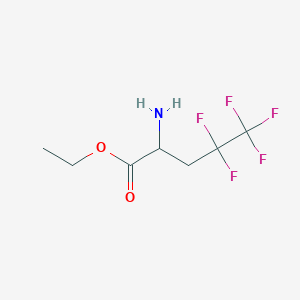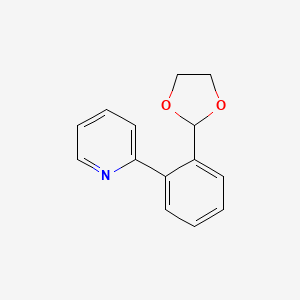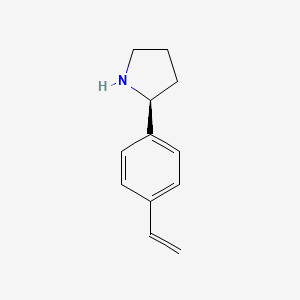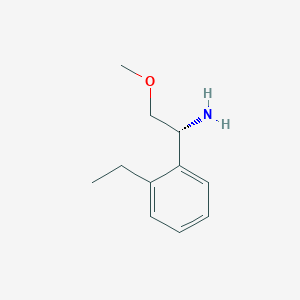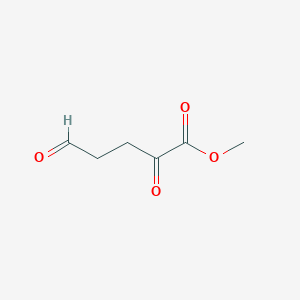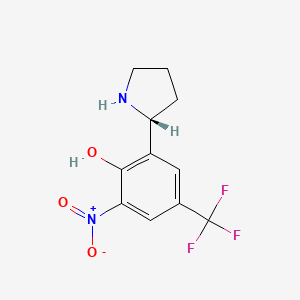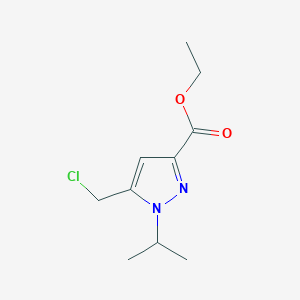![molecular formula C6H6N2O B12979902 2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one](/img/structure/B12979902.png)
2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one can be achieved through the reaction of 1,3-dienes with substituted pyridines under basic conditions. The reaction typically involves the formation of an intermediate product, which is then purified through distillation to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are adjusted based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one has several scientific research applications, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as the Michael addition and isomerization reactions.
Materials Science: The compound is used as a photoinitiator in the production of UV-curable adhesives, coatings, and inks.
Biological Research:
Mechanism of Action
The mechanism by which 2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one exerts its effects involves its ability to act as a catalyst or reactant in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it may facilitate the formation of new bonds or the rearrangement of existing ones .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with similar catalytic properties.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A related compound with potential antimicrobial and anticancer activities.
Uniqueness
2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one is unique due to its specific structure, which includes two nitrogen atoms and a ketone group. This structure imparts distinct reactivity and catalytic properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one |
InChI |
InChI=1S/C6H6N2O/c9-6-3-4-1-2-5(4)7-8-6/h3H,1-2H2,(H,8,9) |
InChI Key |
JARNLTSIFXLMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NNC(=O)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



